![molecular formula C7H8Br2N2O2 B3021203 Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1017802-88-8](/img/structure/B3021203.png)
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H8Br2N2O2 . It has a molecular weight of 311.96 . It is a solid substance and is used as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives as tyrosine kinase 2 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF . This compound can also be synthesized from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate through an oxidation reaction .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3 .
Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a solid substance . It has a molecular weight of 311.96 . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Tyrosine Kinase 2 (TYK2) Inhibition
Ethyl 3,5-Dibromo-1-methylpyrazole-4-carboxylate serves as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives act as inhibitors of tyrosine kinase 2 (TYK2) . TYK2 plays a crucial role in immune responses and inflammation pathways, making it an attractive target for drug development .
Isoxazole Derivatives
This compound is utilized in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . Isoxazoles exhibit diverse biological activities and are valuable intermediates in organic synthesis .
Medicinal Chemistry
Researchers have explored pyrazole derivatives for their potential as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . While specific studies on this particular ethyl derivative are limited, it contributes to the broader field of medicinal chemistry .
Synthetic Analogues
Over the years, scientists have documented various synthesis methods and analogues related to pyrazoles. Ethyl 3,5-Dibromo-1-Methyl-1H-Pyrazole-4-Carboxylate adds to this rich pool of knowledge, emphasizing its significance in research and applications .
Innovative Reaction Types
The synthesis of pyrazole derivatives involves diverse methods, including transition-metal-catalyzed reactions , photoredox reactions , and one-pot multicomponent processes . Researchers worldwide continue to advance methodologies and explore new applications for these intriguing compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is primarily used as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives are known to inhibit tyrosine kinase 2 , a protein that plays a crucial role in the signaling pathways of the immune system and is involved in cellular growth and differentiation .
Mode of Action
It is known that the compound interacts with its targets through a series of chemical reactions, including nucleophilic addition, intramolecular cyclization, and elimination . These reactions result in the formation of trifluoromethylated pyrazole derivatives .
Biochemical Pathways
The biochemical pathways affected by Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate are related to the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives, in turn, inhibit tyrosine kinase 2 , affecting downstream signaling pathways involved in immune response and cellular growth .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties could impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate’s action are primarily seen in its role as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives inhibit tyrosine kinase 2 , potentially affecting immune response and cellular growth .
Action Environment
The action of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could affect the compound’s stability and efficacy.
properties
IUPAC Name |
ethyl 3,5-dibromo-1-methylpyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIBNRIZSHOSIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Br)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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